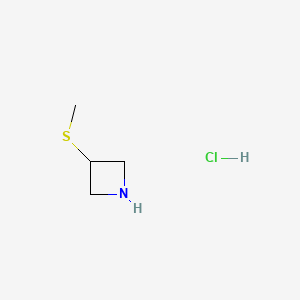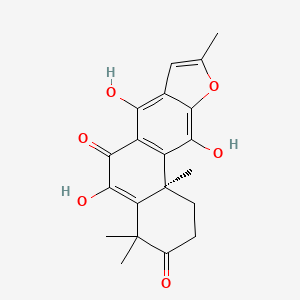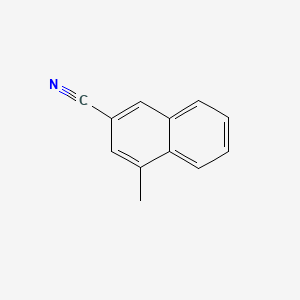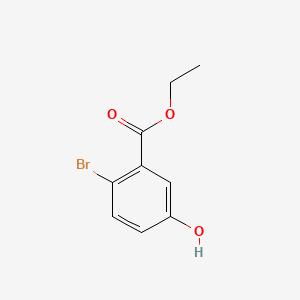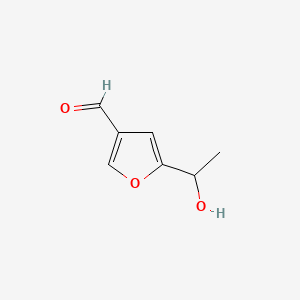
25-O-Acetylcimigenol xyloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-O-Acetylcimigenol xyloside is a triterpene xyloside that can be isolated from Cimicifuga racemosa . It is used for research purposes and has been shown to have a wide range of antimicrobial activity against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus .
Synthesis Analysis
The synthesis of this compound can be achieved from 9,19-Cyclolanostane-15,16,24,25-tetrol, 16,23-epoxy-3-(β-D-xylopyranosyloxy)-, 24-acetate, (3β,15α,16β,23R,24S)- .Molecular Structure Analysis
The molecular formula of this compound is C37H58O10 . Its molecular weight is 662.85 .Wissenschaftliche Forschungsanwendungen
Cytotoxic Effects : "25-O-Acetylcimigenol xyloside" exhibits notable cytotoxicity against HepG2 and MCF-7 cancer cell lines, suggesting its potential use in cancer therapy (Gao et al., 2006).
Antitumor Activity : This compound, along with other related compounds, shows moderate inhibitory activity against three human cancer cell lines, indicating its potential as an antitumor agent (Wu et al., 2017).
Apoptosis Induction in Cancer Cells : Studies indicate that "this compound" can induce apoptosis in MCF7 breast cancer cells via a p53-dependent mitochondrial signaling pathway, highlighting a specific mechanism of action in cancer cell death (Fang et al., 2011).
Pharmacokinetic Properties : Research on the pharmacokinetic properties of this compound and its analogs in beagle dog plasma has been conducted, which is crucial for understanding its behavior in biological systems (Wang et al., 2012).
Safety and Hazards
The safety data sheet for 25-O-Acetylcimigenol xyloside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 25-O-Acetylcimigenol xyloside involves the protection of the hydroxyl groups followed by the formation of the xyloside linkage. The acetylation of the cimigenol derivative is then carried out to obtain the final product.", "Starting Materials": [ "Cimigenol", "Xylose", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS-Cl and imidazole in dichloromethane", "Xylosylation of the protected cimigenol using 2,3,4,6-tetra-O-acetyl-β-D-xylopyranosyl bromide in dimethylformamide and triethylamine", "Deprotection of the TBDMS group using TBAF in methanol and chloroform", "Acetylation of the hydroxyl group at position 25 using acetic anhydride and pyridine in dichloromethane", "Purification of the final product using column chromatography with silica gel as the stationary phase and a mixture of dichloromethane and diethyl ether as the mobile phase", "Drying of the purified product using anhydrous sodium sulfate" ] } | |
CAS-Nummer |
27994-12-3 |
Molekularformel |
C37H58O10 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI-Schlüssel |
NNFJPOSVDKIWPO-GEOUWNACSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Kanonische SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Q1: How is 25-O-Acetylcimigenol xyloside formed?
A1: The research describes this compound (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].
Q2: What is the structural difference between this compound and cimigenol xyloside?
A2: While the exact structural characterization of this compound (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


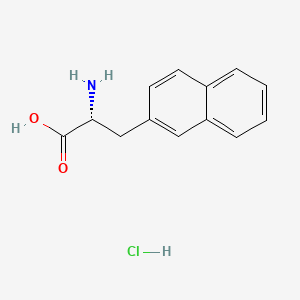
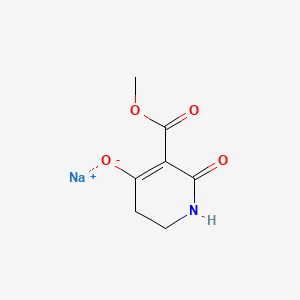



![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)


